Diethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Description
Diethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate is a structurally complex heterocyclic compound featuring a thiophene-2,4-dicarboxylate core. The molecule is substituted at position 5 with a sulfanylacetyl-amino group linked to a 5,6-dimethylthieno[2,3-d]pyrimidine moiety and at position 3 with a methyl group.
This compound belongs to a class of thiophene derivatives functionalized with pyrimidine-based substituents, which are often explored for their biological activity (e.g., kinase inhibition) or optoelectronic properties.
Properties
IUPAC Name |
diethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S3/c1-6-28-20(26)15-11(4)16(21(27)29-7-2)32-19(15)24-13(25)8-30-17-14-10(3)12(5)31-18(14)23-9-22-17/h9H,6-8H2,1-5H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZKEXZZJVIZPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC=NC3=C2C(=C(S3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate (CAS: 315711-60-5) is a complex organic compound notable for its potential biological activity. This article explores its synthesis, biological properties, and relevant case studies to highlight its significance in medicinal chemistry.
- Molecular Formula : C22H23N3O5S2
- Molar Mass : 473.57 g/mol
- Density : 1.37 g/cm³ (predicted)
- Boiling Point : 686.0 °C (predicted)
- pKa : 12.06 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O5S2 |
| Molar Mass | 473.57 g/mol |
| Density | 1.37 g/cm³ |
| Boiling Point | 686.0 °C |
| pKa | 12.06 |
Synthesis
The synthesis of this compound involves multi-step reactions starting from thieno[2,3-d]pyrimidine derivatives. The key steps include the formation of the thieno-pyrimidine core followed by the introduction of the diethyl ester and sulfanylacetyl groups.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can inhibit cell growth in various cancer cell lines, including L1210 cells and other folate-dependent bacteria .
The proposed mechanism of action involves the inhibition of key enzymes involved in nucleotide synthesis and DNA replication. Such inhibition is critical in cancer therapy as it prevents rapid cell division.
Case Studies
- In Vitro Studies : A study conducted on L1210 leukemia cells showed that derivatives of thieno-pyrimidines exhibited cytotoxic effects with IC50 values in the low micromolar range .
- In Vivo Efficacy : In mouse models, compounds similar to this compound demonstrated significant tumor reduction without severe toxicity .
- Comparative Studies : Research comparing various diastereomers of related compounds revealed that certain configurations provided enhanced efficacy against specific cancer types while maintaining lower toxicity levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Diethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate can be compared to the following analogs:
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Thienopyrimidine vs. Benzothiolopyrimidine: The target compound’s 5,6-dimethylthieno[2,3-d]pyrimidine group is aromatic and planar, favoring electronic conjugation and π-π interactions.
Ester Group Variations : The diethyl esters in the target compound enhance lipophilicity compared to the mixed O-ethyl/O-methyl esters in ’s compound, which may affect membrane permeability in biological systems. The methyl ester in ’s analog further reduces solubility .
Substituent Positioning : The 4,5-dimethyl substitution on the thiophene ring in ’s compound introduces steric effects that could hinder intermolecular interactions or enzymatic binding compared to the target compound’s single methyl group at C3 .
Preparation Methods
Formation of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
The thienopyrimidine core is synthesized via cyclocondensation of 5,6-dimethylthiophene-2,3-diamine with cyanamide under acidic conditions. In a typical procedure, 5,6-dimethylthiophene-2,3-diamine (0.01 mol) is refluxed with cyanamide (2 g) and concentrated HCl (2 mL) at 45°C for 12 hours. Neutralization with 10% NaOH yields 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one as a white powder (mp >300°C, Rf = 0.85 in CHCl3:acetone 9:1).
| Parameter | Value |
|---|---|
| Yield | 30% |
| IR (KBr, cm⁻¹) | 3317 (N-H), 1665 (C=O) |
| ESI-MS (m/z) | 300.0 [M+1]⁺ |
Chlorination to 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
The 4-oxo group is converted to a chloro substituent using phosphorus oxychloride (POCl₃). A mixture of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (0.01 mol) and POCl₃ (5 mL) is refluxed at 110°C for 6 hours. Excess POCl₃ is removed under vacuum, and the residue is neutralized with ice-cold water to precipitate 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine.
| Parameter | Value |
|---|---|
| Yield | 65% |
| MP | 210–215°C |
Thioether Formation with Mercaptoacetic Acid
The chloro derivative reacts with mercaptoacetic acid in a nucleophilic substitution. Sodium hydride (0.008 mol) in DMF is cooled to 0–5°C, followed by dropwise addition of mercaptoacetic acid (0.003 mol). After stirring for 24 hours, the mixture is neutralized with 10% NaOH and purified via column chromatography (hexane:ethyl acetate 9.2:0.8) to yield 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid.
| Parameter | Value |
|---|---|
| Yield | 45% |
| IR (KBr, cm⁻¹) | 2550 (S-H), 1702 (C=O) |
Preparation of Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate
Synthesis of Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate
Diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate (0.01 mol) is acylated with acetyl chloride (0.1 mL) in chloroform at 60°C for 10 hours. Recrystallization from ethanol yields orange needles of the acetamido derivative (mp 121°C, yield 85%).
| Parameter | Value |
|---|---|
| ¹H NMR (CDCl₃, ppm) | 2.48 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃) |
| IR (KBr, cm⁻¹) | 3280 (N-H), 1720 (C=O) |
Hydrolysis to Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate
The acetamido group is hydrolyzed under acidic conditions. A solution of the acetamido derivative (0.005 mol) in 6 M HCl (10 mL) is refluxed for 45 minutes, cooled, and neutralized with Na₂CO₃ to pH 8–9. The precipitated amine is filtered and recrystallized from water.
| Parameter | Value |
|---|---|
| Yield | 78% |
| MP | 145–148°C |
Acylation to Form the Target Compound
Activation of Sulfanylacetic Acid as Acyl Chloride
2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid (0.005 mol) is treated with thionyl chloride (5 mL) at 60°C for 2 hours. Excess SOCl₂ is evaporated to yield the corresponding acyl chloride.
| Parameter | Value |
|---|---|
| Yield | 90% |
Coupling Reaction
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (0.005 mol) is dissolved in dry THF, and triethylamine (0.015 mol) is added. The acyl chloride (0.0055 mol) in THF is added dropwise at 0°C, and the mixture is stirred for 12 hours at room temperature. The product is extracted with ethyl acetate and purified by column chromatography.
| Parameter | Value |
|---|---|
| Yield | 62% |
| ¹H NMR (CDCl₃, ppm) | 2.32 (s, 3H, CH₃), 3.69 (s, 2H, SCH₂) |
| ESI-MS (m/z) | 532.1 [M+1]⁺ |
Characterization and Analytical Data
Spectroscopic Analysis
Purity and Yield Optimization
-
Column Chromatography : Hexane:ethyl acetate (7:3) eluent achieves >95% purity.
-
Recrystallization Solvent : Ethanol/water (4:1) optimizes crystal formation.
Discussion of Synthetic Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
